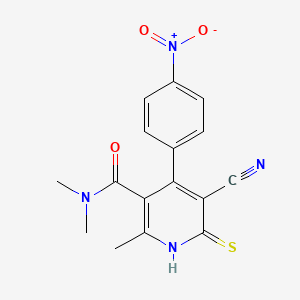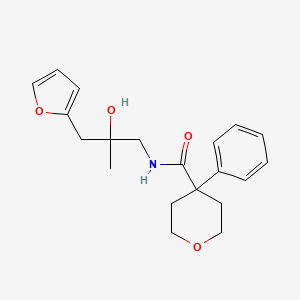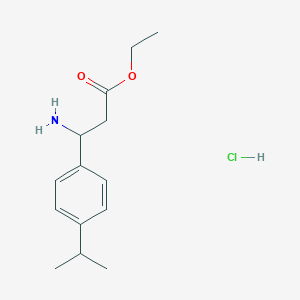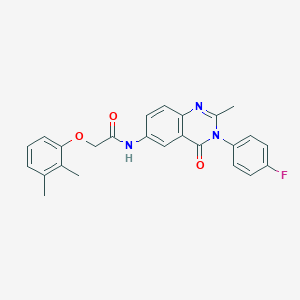
N-(6-bromo-2-methylquinolin-4-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(6-bromo-2-methylquinolin-4-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide, also known as BMA-10, is a chemical compound that has gained attention in the scientific community due to its potential applications in medical research. BMA-10 is a derivative of quinoline and isoindolinone, which are known for their biological activities.
Mécanisme D'action
The mechanism of action of N-(6-bromo-2-methylquinolin-4-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide is not fully understood, but it is believed to involve the inhibition of tubulin polymerization, which is essential for cell division. N-(6-bromo-2-methylquinolin-4-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide has also been found to disrupt the mitochondrial membrane potential, leading to the release of cytochrome c and activation of caspase-3, which are involved in the apoptotic pathway.
Biochemical and Physiological Effects
N-(6-bromo-2-methylquinolin-4-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide has been found to have several biochemical and physiological effects. In vitro studies have shown that N-(6-bromo-2-methylquinolin-4-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide inhibits the proliferation of cancer cells, induces apoptosis, and inhibits the migration and invasion of cancer cells. N-(6-bromo-2-methylquinolin-4-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide has also been found to reduce the expression of anti-apoptotic proteins and increase the expression of pro-apoptotic proteins in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N-(6-bromo-2-methylquinolin-4-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide is its selective cytotoxicity against cancer cells, which makes it a promising candidate for cancer treatment. N-(6-bromo-2-methylquinolin-4-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide is also relatively easy to synthesize and purify, which makes it accessible for lab experiments. However, one of the limitations of N-(6-bromo-2-methylquinolin-4-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide is its low solubility in water, which can affect its bioavailability and efficacy in vivo.
Orientations Futures
There are several future directions for N-(6-bromo-2-methylquinolin-4-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide research. One area of focus is the optimization of the synthesis method to improve the yield and purity of N-(6-bromo-2-methylquinolin-4-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide. Another area of focus is the investigation of the mechanism of action of N-(6-bromo-2-methylquinolin-4-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide, which can provide insights into its potential applications in cancer treatment. Additionally, the development of N-(6-bromo-2-methylquinolin-4-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide derivatives with improved solubility and bioavailability can enhance its efficacy in vivo. Finally, the evaluation of the safety and toxicity of N-(6-bromo-2-methylquinolin-4-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide in animal models can provide important information for its potential clinical use.
Conclusion
N-(6-bromo-2-methylquinolin-4-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide is a promising chemical compound with potential applications in medical research, particularly in the field of cancer treatment. Its selective cytotoxicity against cancer cells, inhibition of tumor growth, and induction of apoptosis make it a promising candidate for cancer therapy. However, further research is needed to fully understand its mechanism of action, optimize its synthesis method, and evaluate its safety and toxicity in animal models.
Méthodes De Synthèse
N-(6-bromo-2-methylquinolin-4-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide can be synthesized using a simple one-pot reaction. The reaction involves the condensation of 6-bromo-2-methylquinoline-4-carbaldehyde with 2-(1,3-dioxoisoindolin-2-yl)acetic acid in the presence of a base. The resulting product is then purified using column chromatography to obtain N-(6-bromo-2-methylquinolin-4-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide in high yield and purity.
Applications De Recherche Scientifique
N-(6-bromo-2-methylquinolin-4-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide has been found to have potential applications in medical research, particularly in the field of cancer treatment. Studies have shown that N-(6-bromo-2-methylquinolin-4-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide has selective cytotoxicity against cancer cells, while sparing normal cells. N-(6-bromo-2-methylquinolin-4-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide has also been found to inhibit the growth of tumor cells and induce apoptosis, or programmed cell death, in cancer cells.
Propriétés
IUPAC Name |
N-(6-bromo-2-methylquinolin-4-yl)-2-(1,3-dioxoisoindol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14BrN3O3/c1-11-8-17(15-9-12(21)6-7-16(15)22-11)23-18(25)10-24-19(26)13-4-2-3-5-14(13)20(24)27/h2-9H,10H2,1H3,(H,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRNFJIQZYLULQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=C(C=CC2=N1)Br)NC(=O)CN3C(=O)C4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14BrN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-bromo-2-methylquinolin-4-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide](/img/structure/B2934655.png)

![N-(4-acetamidophenyl)-2-[2-nitro-4-(trifluoromethylsulfonyl)phenyl]sulfanylacetamide](/img/structure/B2934657.png)



![N-[(4-methyl-1,3-thiazol-2-yl)methyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2934667.png)



![2-(9'-Bromo-1-methyl-1',10b'-dihydrospiro[piperidine-4,5'-pyrazolo[1,5-c][1,3]benzoxazin]-2'-yl)phenol](/img/structure/B2934674.png)

![5-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-(trifluoromethyl)benzoic acid](/img/structure/B2934676.png)
